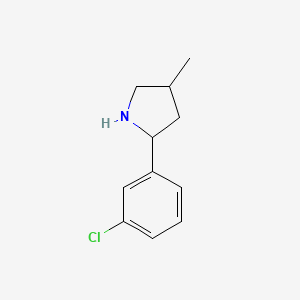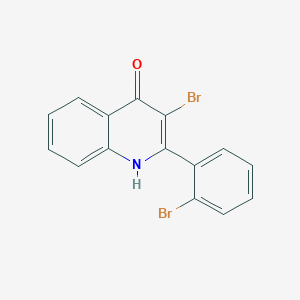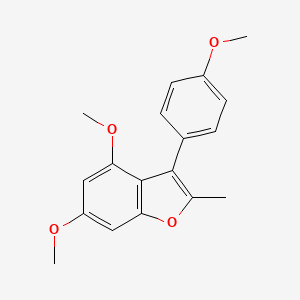![molecular formula C17H20N2O2S B12888727 N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide CAS No. 138299-97-5](/img/structure/B12888727.png)
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thienoquinoline core, which is a fused ring system containing both sulfur and nitrogen atoms. The acetyl and butyramide groups attached to this core further enhance its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors in the presence of catalysts such as palladium acetate and ligands like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) in a solvent like toluene.
Acetylation: The thienoquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Butyramide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl or butyramide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3’,4’,5’-Trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridines .
- 4,5,6,7-Tetrahydrobenzo[b]thiophene analogues .
Uniqueness
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide stands out due to its unique structural features, such as the combination of acetyl and butyramide groups with the thienoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
138299-97-5 |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide |
InChI |
InChI=1S/C17H20N2O2S/c1-3-6-15(21)19(11(2)20)16-12-7-4-5-8-14(12)18-17-13(16)9-10-22-17/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
IVXHQLDRYHUFIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1=C2C=CSC2=NC3=C1CCCC3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)
![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)

![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)


![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)


